molecular formula C17H15FN2O2 B2908878 3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide CAS No. 1797554-61-0

3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide

Cat. No. B2908878
CAS RN: 1797554-61-0
M. Wt: 298.317
InChI Key: QBPDIZKDAWAEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide is a chemical compound with potential applications in scientific research, particularly in the field of pharmacology. This compound is known for its ability to bind to certain receptors in the brain and modulate their activity, which makes it a promising candidate for the development of new drugs. In

Scientific Research Applications

3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide has several potential applications in scientific research. One of the main areas of interest is in the development of drugs that target specific receptors in the brain. This compound has been shown to bind to certain receptors and modulate their activity, which could lead to the development of new treatments for a variety of neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide involves its ability to bind to certain receptors in the brain. Specifically, this compound has been shown to bind to the dopamine D3 receptor and the sigma-1 receptor. By modulating the activity of these receptors, 3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide can affect various physiological and biochemical processes in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide are still being studied. However, some research suggests that this compound may have potential therapeutic effects for a variety of neurological and psychiatric disorders. For example, it has been shown to have anti-addictive effects in animal models, which could make it a potential treatment for drug addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide in lab experiments is its ability to selectively target certain receptors in the brain. This makes it a useful tool for studying the physiological and biochemical effects of these receptors. However, one limitation of this compound is its relatively low potency compared to other compounds that target the same receptors.

Future Directions

There are several potential future directions for research on 3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide. One area of interest is in the development of new drugs that target the dopamine D3 receptor and the sigma-1 receptor. Another potential direction is in the study of the anti-addictive effects of this compound and its potential as a treatment for drug addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide involves several steps. First, 3-fluoroacetophenone is reacted with ethyl cyanoacetate to form a substituted benzene derivative. This intermediate is then treated with potassium hydroxide and methyl iodide to form 3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide.

properties

IUPAC Name

3-cyano-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-22-16(13-5-3-7-15(18)9-13)11-20-17(21)14-6-2-4-12(8-14)10-19/h2-9,16H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPDIZKDAWAEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC(=C1)C#N)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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